2-Ethynyltetrahydrothiophene
Description
2-Ethynyltetrahydrothiophene is a sulfur-containing heterocyclic compound characterized by a saturated five-membered tetrahydrothiophene ring with an ethynyl (-C≡CH) substituent at the 2-position. The saturated ring reduces aromaticity compared to thiophene derivatives, altering its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C6H8S |
|---|---|
Molecular Weight |
112.19 g/mol |
IUPAC Name |
2-ethynylthiolane |
InChI |
InChI=1S/C6H8S/c1-2-6-4-3-5-7-6/h1,6H,3-5H2 |
InChI Key |
WRYKXQRSQDCTCK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynylthiolane can be achieved through several methods. One common approach involves the cyclization of 1-mercapto-3-yn-2-ols in the presence of a palladium catalyst and potassium iodide as an additive. This reaction typically takes place in methanol as the solvent, yielding the desired thiophene derivative in good to high yields .
Another method involves the use of elemental sulfur and sodium tert-butoxide to facilitate the cyclization of 1,3-diynes. This reaction proceeds through the formation of a trisulfur radical anion, which acts as a key intermediate .
Industrial Production Methods
Industrial production of 2-ethynylthiolane often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynylthiolane undergoes various chemical reactions, including:
Oxidation: Oxidation of thiophene derivatives can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into thiolanes.
Substitution: Electrophilic substitution reactions are common, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolanes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-Ethynylthiolane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-ethynylthiolane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The ethynyl group can participate in nucleophilic and electrophilic reactions, contributing to its diverse reactivity.
Comparison with Similar Compounds
Comparison with Substituted Tetrahydrothiophenes
Key Findings :
- The ethynyl group at C2 enhances reactivity for applications like polymer synthesis, whereas methyl substituents (e.g., 2-Methyltetrahydrothiophene) lack this functional versatility.
- Regiochemistry significantly impacts electronic properties: 2-substituted derivatives exhibit stronger conjugation effects than 3-substituted analogs .
Comparison with Aromatic Thiophene Derivatives
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Ethynylthiophene | Aromatic ring, ethynyl at C2 | Aromaticity enables π-π interactions; used in conductive polymers . |
| 3-Ethynylthiophene | Aromatic ring, ethynyl at C3 | Reduced electronic delocalization compared to 2-substituted isomers . |
| 5-Methylthiophen-2-ylmethanamine | Aromatic ring, methyl and amine groups | Demonstrates antimicrobial activity due to amine functionality . |
Key Findings :
- Aromatic vs. Saturated Rings : The saturated tetrahydrothiophene ring in 2-Ethynyltetrahydrothiophene lacks π-conjugation, reducing conductivity but improving solubility and metabolic stability compared to aromatic analogs like 2-Ethynylthiophene .
- Functional Groups : Ethynyl groups enable click chemistry in both aromatic and saturated systems, but the saturated ring may reduce steric hindrance in reactions .
Comparison with Other Heterocyclic Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Chlorothieno[3,2-b]thiophene | Fused aromatic rings, chlorine substituent | Enhanced electronic properties for catalysis; unsuitable for bioapplications due to toxicity . |
| Thiophene | Aromatic ring, no substituents | Limited reactivity; serves as a scaffold for functionalized derivatives . |
Key Findings :
- Fused Systems: Compounds like 2-Chlorothieno[3,2-b]thiophene exhibit distinct electronic properties due to fused rings but lack the synthetic flexibility of ethynyl-substituted tetrahydrothiophenes .
- Biological Activity : Unlike chlorinated fused systems, 2-Ethynyltetrahydrothiophene’s saturated structure may offer better biocompatibility for pharmaceutical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
